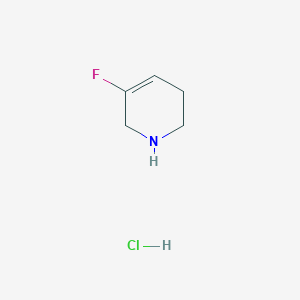

5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Description

Properties

IUPAC Name |

5-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHRPMZHUNKRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride: A Core Scaffold for Modern Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights to empower your research endeavors. The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The strategic introduction of a fluorine atom onto this privileged structure significantly modulates its physicochemical properties, offering a powerful tool for modern drug design.[2]

Core Physicochemical and Structural Characteristics

This compound is a heterocyclic organic compound. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in biological assays and as a starting material in aqueous reaction media. The fluorine atom's high electronegativity and small size can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

Table 1: Physicochemical Properties

| Property | Value | Source/Rationale |

| Molecular Formula | C₅H₉ClFN | Calculated |

| Molecular Weight | 137.58 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar hydrochloride salts[3] |

| Melting Point | Not explicitly reported; likely >200 °C | Analogy to similar structures like MPTP HCl (254 °C)[4] |

| Solubility | Soluble in water and polar organic solvents like DMSO | Expected for a hydrochloride salt |

| Stability | Stable under standard laboratory conditions; store in a cool, dry place away from strong oxidizing agents.[5] Aqueous solutions may have limited stability. | General chemical principles and supplier data for analogs |

Synthesis and Purification: A Strategic Approach

The synthesis of fluorinated tetrahydropyridines can be achieved through various modern synthetic strategies, including multicomponent reactions or the fluorination of piperidone-based precursors.[6][7] A common and logical approach involves the Vilsmeier-Haack reaction on a protected 4-piperidone, followed by further functionalization.

Workflow for Synthesis and Purification

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on established methodologies for similar structures.[7] Causality: The N-Bts (benzothiazole-2-sulfonyl) group is chosen as a robust protecting group that is stable to the Vilsmeier-Haack conditions and can be removed later if necessary. The Vilsmeier-Haack reaction is a reliable method for formylating activated rings, creating a key intermediate for subsequent fluorination.

-

Step 1: Protection of 4-Piperidone. To a cooled (0-5 °C) solution of 4-piperidone hydrochloride monohydrate in a suitable solvent like dioxane and aqueous NaOH, add benzothiazole-2-sulfonyl chloride portion-wise while maintaining the pH between 10 and 11. Stir until the reaction is complete (monitored by TLC). Acidify, extract with an organic solvent (e.g., CHCl₃), wash, dry, and purify by flash chromatography to yield N-Bts-4-piperidone.[7]

-

Step 2: Vilsmeier-Haack Reaction. Cool a solution of DMF in a solvent like trichloroethylene to 5 °C. Add phosphorus oxychloride (POCl₃) dropwise. Add a solution of N-Bts-4-piperidone to this mixture. Allow the reaction to proceed for several hours. Quench the reaction by pouring it into an ice-cold solution of sodium acetate. Extract the product, wash, and dry the combined organic layers.[7]

-

Step 3: Fluorination. The resulting β-chloroacrolein derivative is then subjected to electrophilic fluorination. Dissolve the intermediate in a suitable solvent (e.g., acetonitrile). Add an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Stir at room temperature until completion.

-

Step 4: Deprotection (if required) and Purification. If the N-protecting group needs to be removed, select appropriate conditions. Purify the crude fluorinated free base using column chromatography on silica gel.

-

Step 5: Hydrochloride Salt Formation. Dissolve the purified 5-fluoro-1,2,3,6-tetrahydropyridine free base in a dry solvent like diethyl ether or methanol. Add a stoichiometric amount of a solution of HCl in ether or dioxane. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Structural Elucidation: Spectral Analysis

Confirming the identity and purity of the final compound is paramount. NMR and Mass Spectrometry are indispensable tools for this purpose. The following data are predictive, based on the analysis of structurally related compounds.[8][9][10]

Table 2: Representative Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Resonances for protons on the tetrahydropyridine ring. The vinylic proton at C5 will likely appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent proton. Protons on carbons adjacent to the nitrogen will also be present. Chemical shifts will vary based on the solvent used (e.g., D₂O, DMSO-d₆).[9] |

| ¹³C NMR | A signal for the carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant. Other signals will correspond to the remaining carbons of the ring. The specific chemical shifts provide a fingerprint of the carbon skeleton.[8] |

| Mass Spec (ESI-MS) | The positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of 5-fluoro-1,2,3,6-tetrahydropyridine is dictated by the nucleophilic nitrogen, the electron-rich double bond, and the C-F bond. This versatility makes it a valuable building block for creating diverse molecular libraries.

Key Reaction Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | 23007-85-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. biosynth.com [biosynth.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thno.org [thno.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 1,2,3,6-TETRAHYDROPYRIDINE(694-05-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Anticipated Neurochemical Profile of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Situating 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride in the Landscape of Neuroactive Tetrahydropyridines

The tetrahydropyridine scaffold is a cornerstone in the study of neuropharmacology, largely due to the profound and selective neurotoxic effects of its most infamous member, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The discovery of MPTP's ability to induce a syndrome strikingly similar to idiopathic Parkinson's disease in humans and primates has revolutionized our understanding of dopaminergic neurodegeneration.[1][2][3][4][5] This guide ventures into the anticipated neurochemical profile of a lesser-known analog, this compound. While direct empirical data on this specific fluorinated compound is not extensively available in public literature, its structural similarity to a class of potent monoaminergic neurotoxins allows for a scientifically grounded postulation of its mechanism of action and biological effects. This document is intended to serve as a comprehensive technical guide for researchers, providing a theoretical framework and practical experimental designs to rigorously characterize its neuropharmacological properties. The introduction of a fluorine atom is a common medicinal chemistry strategy to modulate ligand-protein interactions, metabolic stability, and blood-brain barrier permeability. Therefore, understanding the potential impact of this substitution is of paramount importance.

I. Postulated Mechanism of Action: An Analogy to MPTP

The neurotoxicity of MPTP is a multi-step process, and it is highly probable that 5-Fluoro-1,2,3,6-tetrahydropyridine follows a similar bioactivation pathway.[6][7][8]

-

Systemic Administration and Blood-Brain Barrier Penetration: As a lipophilic molecule, 5-Fluoro-1,2,3,6-tetrahydropyridine is expected to readily cross the blood-brain barrier.

-

Bioactivation by Monoamine Oxidase B (MAO-B): Once in the central nervous system, the parent compound is likely a substrate for MAO-B, undergoing oxidation to a dihydropyridinium intermediate, which is then further oxidized to the corresponding 1-methyl-4-phenylpyridinium (MPP+)-like cation.

-

Selective Uptake by Monoamine Transporters: The resulting pyridinium ion is the active neurotoxin. Its positive charge and structural resemblance to endogenous monoamines would facilitate its recognition and transport into presynaptic nerve terminals by the dopamine transporter (DAT), and potentially the norepinephrine transporter (NET) and serotonin transporter (SERT).[2][7] The selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta to MPTP is primarily attributed to the high density of DAT in this region.[2][5][9]

-

Mitochondrial Impairment and Oxidative Stress: Once inside the neuron, the MPP+-like metabolite is thought to accumulate in mitochondria, where it inhibits Complex I of the electron transport chain. This leads to a catastrophic cascade of events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[1][8]

The fluorine substitution at the 5-position of the tetrahydropyridine ring could influence several of these steps. It may alter the affinity of the parent compound for MAO-B, the affinity of the pyridinium metabolite for monoamine transporters, or its potency as a mitochondrial toxin.

Visualizing the Postulated Pathway

Caption: Postulated bioactivation and neurotoxic pathway of 5-Fluoro-1,2,3,6-tetrahydropyridine.

II. Experimental Protocols for Neurochemical Characterization

A thorough investigation of this compound necessitates a multi-faceted experimental approach, encompassing both in vitro and in vivo methodologies.

A. In Vitro Radioligand Binding Assays

These assays are fundamental for determining the affinity of the compound for monoamine transporters.

Objective: To quantify the binding affinity (Ki) of this compound and its potential pyridinium metabolite for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., striatum for DAT, cortex for SERT and NET) from rodents in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters.

-

Resuspend the final membrane preparation in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd.

-

Add increasing concentrations of the test compound (this compound or its synthesized pyridinium metabolite).

-

Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

B. In Vitro Synaptosomal Uptake Assays

These functional assays measure the ability of the compound to inhibit the reuptake of neurotransmitters.

Objective: To determine the potency (IC50) of this compound and its potential pyridinium metabolite to inhibit the uptake of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine into synaptosomes.

Methodology:

-

Synaptosome Preparation:

-

Isolate synaptosomes from specific brain regions as described for membrane preparation.

-

Resuspend the final synaptosomal pellet in a physiological buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with increasing concentrations of the test compound.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing as described for the binding assay.

-

Measure the radioactivity accumulated in the synaptosomes.

-

-

Data Analysis:

-

Determine non-specific uptake at 4°C.

-

Calculate the percentage of inhibition of specific uptake at each concentration of the test compound.

-

Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value.

-

Visualizing the In Vitro Workflow

Caption: Standard workflow for in vitro characterization of a novel compound's interaction with monoamine transporters.

III. Anticipated Quantitative Data Profile

The following table presents a hypothetical but plausible neurochemical profile for this compound and its active metabolite, based on known structure-activity relationships of related compounds.

| Target | Assay | Test Compound | Anticipated Affinity (Ki, nM) | Anticipated Potency (IC50, nM) |

| Dopamine Transporter (DAT) | Radioligand Binding | 5-Fluoro-1,2,3,6-tetrahydropyridine | > 10,000 | - |

| 5-Fluoro-pyridinium | 50 - 200 | - | ||

| Synaptosomal Uptake | 5-Fluoro-1,2,3,6-tetrahydropyridine | - | > 10,000 | |

| 5-Fluoro-pyridinium | - | 100 - 500 | ||

| Serotonin Transporter (SERT) | Radioligand Binding | 5-Fluoro-1,2,3,6-tetrahydropyridine | > 10,000 | - |

| 5-Fluoro-pyridinium | 500 - 2,000 | - | ||

| Synaptosomal Uptake | 5-Fluoro-1,2,3,6-tetrahydropyridine | - | > 10,000 | |

| 5-Fluoro-pyridinium | - | 1,000 - 5,000 | ||

| Norepinephrine Transporter (NET) | Radioligand Binding | 5-Fluoro-1,2,3,6-tetrahydropyridine | > 10,000 | - |

| 5-Fluoro-pyridinium | 200 - 1,000 | - | ||

| Synaptosomal Uptake | 5-Fluoro-1,2,3,6-tetrahydropyridine | - | > 10,000 | |

| 5-Fluoro-pyridinium | - | 500 - 2,000 |

Note: These values are illustrative and require empirical validation.

IV. In Vivo Evaluation: Microdialysis and Behavioral Studies

To confirm the in vitro findings and assess the physiological consequences of this compound administration, in vivo studies are indispensable.

A. In Vivo Microdialysis

Objective: To measure changes in extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, nucleus accumbens) following systemic administration of the compound.

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region of an anesthetized rodent.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid at a low flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

B. Behavioral Assays

Objective: To assess the behavioral effects of the compound, which may include changes in locomotor activity, stereotypy, and potential neurotoxic effects over time.

Methodology:

-

Locomotor Activity: Place animals in an open-field arena equipped with photobeam detectors to automatically record horizontal and vertical movements. Administer the compound and monitor activity for a set period. An increase in locomotor activity could suggest a stimulant effect, likely mediated by increased dopaminergic and/or noradrenergic signaling.[10]

-

Rotarod Test: To assess motor coordination and potential neurotoxicity, train animals to walk on a rotating rod. After administration of the compound (acutely or chronically), measure the latency to fall from the rod. A deficit in performance could indicate motor impairment.[11]

-

Pole Test: This test measures bradykinesia, a hallmark of parkinsonism. Train animals to descend a vertical pole. After chronic treatment with the compound, measure the time it takes for the animal to turn and descend the pole. An increase in this time would suggest a parkinsonian-like motor deficit.

V. Concluding Remarks and Future Directions

The neurochemical profile of this compound is predicted to be that of a pro-neurotoxin, with its activity dependent on bioactivation to a pyridinium metabolite that is a substrate for monoamine transporters, particularly the dopamine transporter. The fluorine substitution may modulate its potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its neurochemical and behavioral effects. A thorough characterization of this compound will not only elucidate its specific properties but also contribute to the broader understanding of the structure-activity relationships of neuroactive tetrahydropyridines and their potential as tools for studying neurodegenerative diseases.

References

-

Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173–2177. Retrieved from [Link]

-

Jacobsen, J. P., Rudder, M. L., Roberts, W., Royer, E. L., Robinson, T. J., Oh, A., ... & Caron, M. G. (2016). SSRI Augmentation by 5-Hydroxytryptophan Slow Release: Mouse Pharmacodynamic Proof of Concept. Neuropsychopharmacology, 41(9), 2324–2334. Retrieved from [Link]

-

Chen, Y. C., Chen, Y. J., & Chen, H. W. (2023). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. Molecules, 28(15), 5786. Retrieved from [Link]

-

Hallman, H., Olson, L., & Jonsson, G. (1984). Neurochemical and histochemical characterization of neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on brain catecholamine neurones in the mouse. European Journal of Pharmacology, 97(1-2), 133–136. Retrieved from [Link]

-

Wikipedia. (n.d.). MPTP. Retrieved from [Link]

-

Youngster, S. K., Nicklas, W. J., & Heikkila, R. E. (1989). MPTP [1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine] depletes serotonin and norepinephrine in rats. European Journal of Pharmacology, 162(2), 309–315. Retrieved from [Link]

-

Itzhak, Y., Ali, S. F., & Nutter, J. L. (1996). Methamphetamine- And 1-methyl-4-phenyl- 1,2,3, 6-tetrahydropyridine-induced Dopaminergic Neurotoxicity in Inducible Nitric Oxide Synthase-Deficient Mice. Journal of Neurochemistry, 67(4), 1745–1748. Retrieved from [Link]

-

RSC. (2021). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 11(52), 32938-32962. Retrieved from [Link]

-

Jha, A., Lhakhang, T., Sankar, K., Sen, S., Siu, L. L., Razak, A. R. A., ... & Spreafico, A. (2025). A phase 1 study of orally administered 5-fluoro-2'-deoxycytidine with tetrahydrouridine in patients with refractory solid tumors. Cancer Chemotherapy and Pharmacology, 95(1), 1–11. Retrieved from [Link]

-

Beumer, J. H., Riemer, R. K., Chu, E., & Doroshow, J. H. (2014). A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine. Cancer Chemotherapy and Pharmacology, 74(4), 817–826. Retrieved from [Link]

-

Poulie, C. B., Jensen, A. A., Halberstadt, A. L., & Kristensen, J. L. (2012). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. Journal of Medicinal Chemistry, 55(20), 8884–8894. Retrieved from [Link]

-

Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Journal of Neural Transmission, 119(8), 851–857. Retrieved from [Link]

-

Kopin, I. J. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Cerebrovascular and Brain Metabolism Reviews, 1(1), 57–73. Retrieved from [Link]

-

Carta, A. R., Pisanu, A., & Carboni, E. (2011). Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs. Journal of Neurochemistry, 118(6), 947–961. Retrieved from [Link]

-

ClinicalTrials.gov. (2006). 5-Fluoro-2'-Deoxcyctidine and Tetrahydrouridine to Treat Patients With Advanced Cancer. Retrieved from [Link]

-

Ndonye, R. M., Newell-Caito, T. K., Ma, F., & Porreca, F. (2014). Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model. PLoS One, 9(9), e107297. Retrieved from [Link]

-

Weinberg-Wolf, H., Fagan, N. A., & Sallet, J. (2018). The effects of 5-hydroxytryptophan on attention and central serotonin neurochemistry in the rhesus macaque. Neuropsychopharmacology, 43(7), 1589–1597. Retrieved from [Link]

-

Gmeiner, P., & Kärtner, A. (2010). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. The Journal of organic chemistry, 75(10), 3426–3432. Retrieved from [Link]

-

Siciliano, C. A., Saha, K., & Jones, S. R. (2015). Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. Molecular aspects of medicine, 42, 1–10. Retrieved from [Link]

-

Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1985). Effect of 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP) on monoamine neurotransmitters in mouse brain & heart. Neuropharmacology, 24(6), 571–574. Retrieved from [Link]

-

Taciak, P., Kłodzińska, A., & Maj, M. (2018). Drugs which influence serotonin transporter and serotonergic receptors: Pharmacological and clinical properties in the treatment of depression. Psychiatria Polska, 52(6), 989–1001. Retrieved from [Link]

-

Luchtman, D. W., Meng, Q., & Song, C. (2017). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease. Journal of neuroimmune pharmacology, 12(3), 465–483. Retrieved from [Link]

-

Kim, Y. S., Kim, Y., & Kim, J. H. (2017). Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains. Experimental neurobiology, 26(4), 215–222. Retrieved from [Link]

-

Mytilineou, C., Cohen, G., & Heikkila, R. E. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical pharmacology, 34(15), 2795–2800. Retrieved from [Link]

-

Cosford, N. D., Tehrani, L., & Roppe, J. (2003). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Journal of medicinal chemistry, 46(2), 204–206. Retrieved from [Link]

-

Baumann, M. H., & Armstead, W. M. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2727. Retrieved from [Link]

-

Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]

-

Jacobsen, J. P., Krystal, A. D., & Caron, M. G. (2016). Adjunctive 5-hydroxytryptophan slow-release for treatment-resistant depression: Clinical and pre-clinical rationale. Trends in pharmacological sciences, 37(11), 933–944. Retrieved from [Link]

-

Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of medicinal chemistry, 54(19), 6578–6594. Retrieved from [Link]

-

Gamelin, E., & Boisdron-Celle, M. (1999). Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. Clinical pharmacokinetics, 37(4), 315–326. Retrieved from [Link]

-

Hallman, H., Lange, J., Olson, L., Strömberg, I., & Jonsson, G. (1985). Electrophysiological and neurochemical correlates of the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on central catecholamine neurons in the mouse. Acta physiologica Scandinavica, 125(4), 699–712. Retrieved from [Link]

-

Sershen, H., Reith, M. E., Hashim, A., & Lajtha, A. (1985). Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice. European journal of pharmacology, 113(1), 139–140. Retrieved from [Link]

-

Li, S., & Cai, Z. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS omega, 7(15), 12799–12808. Retrieved from [Link]

-

ResearchGate. (2021). Photoinduced multicomponent synthesis of 6-fluoro-1,2,3,4-tetrahydropyridines. Retrieved from [Link]

-

Weinberg-Wolf, H., Fagan, N. A., & Sallet, J. (2018). The effects of 5-hydroxytryptophan on attention and central serotonin neurochemistry in the rhesus macaque. Neuropsychopharmacology, 43(7), 1589–1597. Retrieved from [Link]

-

Przedborski, S., & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement disorders, 13 Suppl 1, 35–38. Retrieved from [Link]

-

Partyka, A., & Satała, G. (2022). Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. Molecules, 27(19), 6610. Retrieved from [Link]

-

Roth, B. L., & Chuang, D. M. (1987). Norepinephrine transporter inhibitors and their therapeutic potential. Annual review of pharmacology and toxicology, 27, 387–406. Retrieved from [Link]

-

Beumer, J. H., Riemer, R. K., Chu, E., & Doroshow, J. H. (2014). A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fuoro-2′-deoxycytidine, administered with tetrahydrouridine. Cancer Chemotherapy and Pharmacology, 74(4), 817–826. Retrieved from [Link]

- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MPTP - Wikipedia [en.wikipedia.org]

- 4. Electrophysiological and neurochemical correlates of the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on central catecholamine neurons in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2'-NH(2)-MPTP [1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine] depletes serotonin and norepinephrine in rats: a comparison with 2'-CH(3)-MPTP [1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on Motor Behavior and Dopamine Levels at Brain Regions in Three Different Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride as a Dopamine Transporter Ligand

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of novel compounds targeting the dopamine transporter (DAT). For illustrative purposes, we will focus on the hypothetical compound 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride , a representative of the fluorinated tetrahydropyridine class of molecules, which are of growing interest in neuroscience research. This document will delve into the rationale behind experimental design, provide detailed protocols for in vitro characterization, and offer insights into data interpretation.

Introduction: The Dopamine Transporter as a Key Therapeutic Target

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1] It actively reuptakes dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[1] This regulatory role makes DAT a primary target for a variety of therapeutic agents, including treatments for attention deficit hyperactivity disorder (ADHD) and depression, as well as a key site of action for psychostimulants like cocaine.[1][2] The development of novel DAT ligands with specific affinity and selectivity profiles is a significant area of research aimed at creating more effective and safer medications for these conditions.[3][4]

Fluorinated organic molecules have gained prominence in medicinal chemistry due to the unique properties that fluorine imparts, such as altered metabolic stability and binding affinity. The introduction of a fluorine atom into a tetrahydropyridine scaffold presents a promising strategy for developing novel DAT ligands. This guide will outline the essential steps to characterize the pharmacological profile of such a compound, using this compound as our model.

Synthesis of Fluorinated Tetrahydropyridine Derivatives

The synthesis of fluorinated tetrahydropyridines can be achieved through various synthetic routes. A common approach involves the use of fluorinated building blocks or the introduction of fluorine late in the synthetic sequence. For instance, a plausible route could involve the multi-step synthesis starting from a suitable piperidone precursor, followed by fluorination and subsequent modifications to yield the desired 5-Fluoro-1,2,3,6-tetrahydropyridine.[5] The hydrochloride salt form is typically used to improve the compound's solubility and stability for biological assays. The precise synthetic pathway would be tailored to achieve the desired stereochemistry and purity, which are critical for accurate pharmacological evaluation.

In Vitro Pharmacological Characterization: A Two-Pronged Approach

The initial characterization of a novel DAT ligand involves determining its binding affinity and functional potency. This is typically accomplished through two key in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[6][7][8]

Radioligand Binding Assays: Quantifying Affinity (Kᵢ)

Radioligand binding assays are a powerful tool for determining the affinity of a test compound for its target receptor or transporter.[9][10] These assays are typically conducted using cell membranes prepared from cell lines engineered to express the human dopamine transporter (hDAT).[11] A radiolabeled ligand with known high affinity for DAT, such as [³H]WIN 35,428, is used to label the transporters.[11] The test compound is then introduced at varying concentrations to compete with the radioligand for binding to DAT. By measuring the displacement of the radioligand, we can determine the inhibitory constant (Kᵢ) of the test compound, which is an inverse measure of its binding affinity.[12]

To assess selectivity, similar binding assays are performed for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[13] High selectivity for DAT over SERT and NET is often a desirable characteristic for novel therapeutic agents to minimize off-target side effects.[14]

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |

| 5-Fluoro-1,2,3,6-tetrahydropyridine HCl | 15 | 750 | 450 | 50 | 30 |

| Cocaine (Reference) | ~255 | High | High | Non-selective | Non-selective |

| GBR-12909 (Reference) | 1 | High | High | Highly selective | Highly selective |

| Note: Data for the title compound is hypothetical for illustrative purposes. Reference values are sourced from published literature.[12] |

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing hDAT to confluency.

-

Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[11]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration determined by a protein assay (e.g., BCA assay).[15]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:[15]

-

Cell membrane preparation.

-

[³H]WIN 35,428 at a concentration near its Kd.

-

Varying concentrations of this compound or a reference compound.

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[11]

-

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[11]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[11]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Dopamine Uptake Inhibition Assays: Assessing Functional Potency (IC₅₀)

While binding assays measure the affinity of a compound for the transporter, uptake inhibition assays determine its functional effect on the transporter's activity.[6][7] These assays are performed using whole cells expressing DAT. The ability of the test compound to block the uptake of radiolabeled dopamine (e.g., [³H]Dopamine) into the cells is measured.[11] The result is expressed as the IC₅₀ value, the concentration of the compound that inhibits 50% of dopamine uptake.

| Compound | DAT IC₅₀ (nM) |

| 5-Fluoro-1,2,3,6-tetrahydropyridine HCl | 45 |

| Nomifensine (Reference) | 15 |

| Note: Data for the title compound is hypothetical. Reference value is sourced from published literature.[1] |

-

Cell Plating:

-

Plate HEK293 cells expressing hDAT in a 96-well plate and grow them to near confluency.[7]

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at 37°C.[11]

-

Initiate dopamine uptake by adding a solution containing [³H]Dopamine (final concentration ~10-20 nM).[11]

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[11]

-

-

Termination and Lysis:

-

Quantification and Data Analysis:

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the intracellular radioactivity using a scintillation counter.[11]

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor) from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.[11]

-

Visualization of Mechanisms and Workflows

To better understand the experimental processes and the compound's mechanism of action, graphical representations are invaluable.

Caption: Experimental workflows for DAT inhibition assays.

Caption: Mechanism of action at the dopaminergic synapse.

Conclusion and Future Directions

The in vitro characterization of this compound, or any novel DAT ligand, is a critical first step in the drug discovery process. The radioligand binding and dopamine uptake inhibition assays provide essential data on the compound's affinity, potency, and selectivity. Based on our hypothetical data, this compound demonstrates promising characteristics as a potent and selective DAT inhibitor.

Further research would involve a more extensive selectivity panel, including other receptors and transporters, to fully assess its off-target profile. In vivo studies, such as microdialysis to measure extracellular dopamine levels and behavioral assays to evaluate its potential therapeutic effects and abuse liability, would be the logical next steps.[4] The ultimate goal is to identify compounds with a favorable pharmacological profile for further development as potential treatments for DAT-related neurological and psychiatric disorders.[2]

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved January 19, 2026, from [Link]

-

Guttilla, M., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling. [Link]

-

PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

-

Jahan, K. S., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience. [Link]

-

TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 19, 2026, from [Link]

-

Desai, R. I., et al. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. The Journal of Neuroscience. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 19, 2026, from [Link]

-

Heikkila, R. E., & Manzino, L. (1983). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of Neuroscience Methods. [Link]

-

BioWorld. (2005). Dopamine transporter ligand identified with potential efficacy as a treatment for cocaine addiction. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Models of DAT/ligand complexes.(a) Two-dimensional schematic.... Retrieved January 19, 2026, from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 19, 2026, from [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved January 19, 2026, from [Link]

-

Kim, J., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Channer, B., et al. (2022). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. ACS Chemical Neuroscience. [Link]

-

Dong, C., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. Molecular and Cellular Endocrinology. [Link]

-

CancerNetwork. (n.d.). Biochemical and Clinical Pharmacology of 5-Fluorouracil. Retrieved January 19, 2026, from [Link]

-

Diasio, R. B., & Harris, B. E. (1989). Biochemical and clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics. [Link]

-

Engel, K., & Wang, J. (2011). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Venhuis, B. J., et al. (2006). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. [Link]

-

Camacho-Hernandez, G. A., et al. (2022). A novel fluorescently labelled ligand for the detection of DAT in immune cells by flow cytometry. RSC Medicinal Chemistry. [Link]

-

Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics. [Link]

-

Vyle, J. S., et al. (2009). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Journal of the American Chemical Society. [Link]

-

PubMed. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lunardi, S., et al. (2014). Systems pharmacology assessment of the 5-fluorouracil pathway. Pharmacogenomics. [Link]

-

Sorensen, L., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences. [Link]

-

Wang, K. H., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature. [Link]

-

Mann, A., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (2011). Synthesis and Pharmacological Evaluation of Fluorine-Containing D-3 Dopamine Receptor Ligands. Retrieved January 19, 2026, from [Link]

-

Washington University School of Medicine in St. Louis. (n.d.). Synthesis and pharmacological evaluation of fluorine-containing D >3> dopamine receptor ligands. Retrieved January 19, 2026, from [Link]

-

van Groeningen, C. J., et al. (1985). Pharmacology of 5'-deoxy-5-fluorouridine in patients with resistant ovarian cancer. Cancer Research. [Link]

-

Dvir, H., et al. (2018). Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. ACS Chemical Neuroscience. [Link]

-

ResearchGate. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the.... Retrieved January 19, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAT | Monoamine transporter subfamily. Retrieved January 19, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Monoamine transporter subfamily. Retrieved January 19, 2026, from [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]

-

Lomenzo, S. A., et al. (1999). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Min, C., et al. (2008). Ligand-Specific Roles for Transmembrane 5 Serine Residues in the Binding and Efficacy of Dopamine D1 Receptor Catechol Agonists. Molecular Pharmacology. [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Sharma, P., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fluorine in Sculpting the Biological Activity of Tetrahydropyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the compelling biological activities of fluorinated tetrahydropyridines, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. By strategically incorporating fluorine atoms into the tetrahydropyridine scaffold, medicinal chemists can exquisitely modulate a molecule's physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability. This document provides a comprehensive overview of the synthesis, key biological activities, and detailed experimental protocols for the evaluation of these promising compounds, grounded in established scientific principles and methodologies.

The Strategic Advantage of Fluorination in Tetrahydropyridine Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[1] Its small atomic size and high electronegativity impart profound effects on a molecule's properties.[2][3] When incorporated into the tetrahydropyridine ring, fluorine can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation by cytochrome P450 enzymes. This leads to an increased half-life and improved bioavailability of the drug candidate.[4][5]

-

Modulate Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[1][2][3] This is particularly advantageous for developing drugs targeting the central nervous system (CNS).

-

Influence Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electronic distribution within the molecule, leading to more favorable interactions with target proteins. This can enhance binding affinity and selectivity for the desired biological target.[5]

-

Act as a Bioisostere: Fluorine can serve as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle modifications to a molecule's structure to improve its pharmacological profile.[6]

These unique properties have positioned fluorinated tetrahydropyridines as a promising scaffold for the development of novel therapeutics for a range of diseases.

Key Biological Activities and Mechanistic Insights

Fluorinated tetrahydropyridines have demonstrated a diverse range of biological activities, with significant research focused on their neurological, anticancer, and antimicrobial effects.

Monoamine Oxidase (MAO) Inhibition and Neuro-modulatory Effects

A significant area of investigation for fluorinated tetrahydropyridines is their activity as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.

The tetrahydropyridine scaffold itself is a known substrate for MAO enzymes.[4] The infamous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a classic example. MPTP is oxidized by MAO-B to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, inducing parkinsonian symptoms in animal models.[4]

The introduction of fluorine atoms onto the MPTP core structure has been shown to create even more potent enzyme substrates and neurotoxins.[2][4][7] This enhanced activity is attributed to the electronic effects of fluorine, which can influence the molecule's interaction with the active site of the MAO enzyme.[4] For instance, studies have shown that fluorinated MPTP analogs can be more potent neurotoxins than MPTP itself.[2][7]

This body of research highlights the potential of fluorinated tetrahydropyridines as dual inhibitors of both MAO-A and MAO-B, offering a promising avenue for the development of novel antidepressants and therapeutics for neurodegenerative disorders.[4][8][9]

Logical Relationship: From MAO Substrate to Potential Therapeutic

Caption: Interaction of fluorinated tetrahydropyridines with MAO.

Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Fluorinated heterocyclic compounds have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines.[10][11][12] While research specifically on fluorinated tetrahydropyridines for anticancer applications is still developing, the broader class of fluorinated nitrogen-containing heterocycles has shown significant promise.

The proposed mechanisms of action for the anticancer activity of these compounds are varied and can include:

-

Inhibition of key enzymes involved in cancer cell proliferation and survival.[10]

-

Induction of apoptosis (programmed cell death) in cancer cells.

-

Interference with DNA replication and repair mechanisms.[5]

The incorporation of fluorine can enhance the cytotoxic potential of these molecules by improving their cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

The rising threat of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Fluorinated compounds have a long history of use as antimicrobials, with the fluoroquinolones being a prime example. The tetrahydropyrimidine scaffold itself has been investigated for its antibacterial and antifungal properties.[13][14]

The introduction of fluorine into the tetrahydropyrimidine nucleus can potentiate its antimicrobial activity.[13] The exact mechanisms are not always fully elucidated but are thought to involve:

-

Inhibition of essential bacterial enzymes.

-

Disruption of the bacterial cell membrane integrity. [15]

-

Interference with nucleic acid synthesis.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for assessing the key biological activities of fluorinated tetrahydropyridines. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the reliability of the results.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Workflow for MAO Inhibition Assay

Caption: Step-by-step workflow for the MAO inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorinated tetrahydropyridine test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.

-

Reconstitute lyophilized MAO-A and MAO-B enzymes in the provided assay buffer.

-

Prepare the substrate solution (e.g., p-tyramine) and the detection reagent (containing horseradish peroxidase and a fluorogenic substrate) according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK136).[16]

-

Prepare positive control inhibitors: Clorgyline for MAO-A and Deprenyl (Selegiline) for MAO-B.[4]

-

Prepare a standard curve using known concentrations of H₂O₂.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the assay buffer.

-

Add the test compound dilutions to the sample wells.

-

Add the positive control inhibitors to their respective control wells.

-

Add the MAO-A or MAO-B enzyme solution to all wells except the blank.

-

Incubate the plate for a pre-determined time (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.[17][18]

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately add the detection reagent to all wells.

-

Incubate the plate for 45-60 minutes at room temperature, protected from light.[17]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[16]

-

Subtract the background fluorescence (blank wells) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Test Sample) / Fluorescence of Enzyme Control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

Quantitative Data Summary: MAO Inhibition

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

| FTEAA | 9.6 (kcal/mol binding energy) | 8.8 (kcal/mol binding energy) | [4] |

| Clorgyline | (Standard) | - | [4] |

| Deprenyl | - | (Standard) | [4] |

| 2'-F-MPTP | - | More potent than MPTP | [7] |

| 2'-CH₂F-MPTP | Oxidized by MAO-A | Oxidized by MAO-B | [7] |

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired human cancer cell lines (e.g., HepG2, HeLa, A-549, HT-29, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.[5][19]

-

Harvest the cells and seed them into 96-well plates at a predetermined optimal density.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated tetrahydropyridine test compounds in the culture medium.

-

Remove the old medium from the cell plates and add the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan solution at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Test Sample / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

-

Neuronal Cell Viability Assay

This protocol is essential for evaluating the neuroprotective or neurotoxic effects of fluorinated tetrahydropyridines on primary neuronal cultures or neuronal cell lines.

Step-by-Step Methodology:

-

Neuronal Cell Culture:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a specialized neuronal culture medium.

-

Seed the cells onto coated 96-well plates.

-

-

Compound Treatment and Toxin Induction (for neuroprotection studies):

-

Treat the neuronal cells with various concentrations of the fluorinated tetrahydropyridine compounds for a predetermined period.

-

To assess neuroprotective effects, after pre-treatment with the test compounds, induce neuronal damage by adding a neurotoxin (e.g., glutamate, NMDA, or MPP+).[20]

-

Include appropriate controls: vehicle control, toxin-only control, and a positive control (a known neuroprotective agent).

-

-

Viability Assessment (e.g., LDH or MTT Assay):

-

LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. Increased LDH activity indicates decreased cell viability.[20][21]

-

MTT Assay: Perform the MTT assay as described in the cytotoxicity protocol to assess the metabolic activity of the remaining viable neurons.[20][21]

-

-

Data Analysis:

-

Calculate the percentage of cell viability or neuroprotection and determine the EC₅₀ (for neuroprotection) or IC₅₀ (for neurotoxicity) values.

-

Antimicrobial Susceptibility Testing

This section outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of fluorinated tetrahydropyridines against various bacterial and fungal strains.[22][23]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation:

-

Prepare a stock solution of the fluorinated tetrahydropyridine in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[22][23]

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a specific concentration (e.g., 0.5 McFarland standard).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

MIC Determination:

Quantitative Data Summary: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 4c | S. aureus (MRSA) | 6.25 | [13] |

| Compound 4b | S. aureus (MRSA) | 12.5 | [13] |

| Ciprofloxacin | S. aureus | (Standard) | - |

| Fluconazole | C. albicans | (Standard) | - |

Conclusion and Future Directions

The strategic incorporation of fluorine into the tetrahydropyridine scaffold offers a powerful approach to developing novel therapeutic agents with enhanced biological activities. The documented efficacy of these compounds as MAO inhibitors, coupled with their emerging potential as anticancer and antimicrobial agents, underscores the importance of continued research in this area. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new fluorinated tetrahydropyridine derivatives.

Future research should focus on elucidating the precise mechanisms of action for their anticancer and antimicrobial effects, as well as optimizing their selectivity and safety profiles. The development of innovative synthetic methodologies to access a wider diversity of fluorinated tetrahydropyridines will undoubtedly accelerate the discovery of new drug candidates with improved therapeutic potential.

References

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega. Available at: [Link]

-

Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies. Journal of Neurochemistry. Available at: [Link]

-

Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry. Available at: [Link]

-

Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Interesting biological activities of tetrahydropyridine derivatives. ResearchGate. Available at: [Link]

-

Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. Journal of Neurochemistry. Available at: [Link]

-

Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. The Journal of Organic Chemistry. Available at: [Link]

-

Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. Available at: [Link]

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. Available at: [Link]

-

Antimicrobial Activity of Fluoride and Its in Vivo Importance: Identification of Research Questions. Caries Research. Available at: [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

-

Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. Available at: [Link]

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis. Semantic Scholar. Available at: [Link]

-

Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Biomedicines. Available at: [Link]

-

Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances. Available at: [Link]

-

Antimicrobial properties of copper tetraamine fluoride. ResearchGate. Available at: [Link]

-

Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]

-

Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. Available at: [Link]

-

Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Synthesis of highly functionalized tetrahydropyridines with potential biological activity. Arkivoc. Available at: [Link]

-

Synthesis of Fluoroflavones as Potential Neuroprotective Agents. eGrove. Available at: [Link]

-

METHODOLOGY FOR QUANTIFY CELL VIABILITY AFTER ACUTE EXPOSURE OF AMYLOID BETA OLIGOMERS (AβO) ON HUMAN NEURONS. NETRI. Available at: [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. Chemistry & Biodiversity. Available at: [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. Available at: [Link]

-

Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Future Medicinal Chemistry. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules. Available at: [Link]

-

In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]

-

Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Journal of Chemical Sciences. Available at: [Link]

-

Viability and survival test. NEUROFIT. Available at: [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 7-fluoro-3-aminosteroids. Archiv der Pharmazie. Available at: [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]

- 11. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 12. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study [mdpi.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. chemrevlett.com [chemrevlett.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 21. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

An In-Depth Technical Guide to 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride: Properties, Synthesis, and Applications

Introduction

The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The inherent structural versatility of the THP ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. This guide provides a comprehensive technical overview of a specific, functionally significant derivative: 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride.

While detailed experimental data for this precise molecule is not extensively documented in publicly available literature, this guide will establish a robust foundational understanding by examining the physicochemical properties of the parent 1,2,3,6-tetrahydropyridine hydrochloride, exploring contemporary synthetic strategies for analogous fluorinated tetrahydropyridines, discussing the pivotal role of such derivatives in drug discovery, and outlining critical safety and handling protocols. The strategic incorporation of a fluorine atom is a well-established medicinal chemistry tactic to modulate metabolic stability, binding affinity, and lipophilicity, making fluoro-tetrahydropyridine derivatives a compelling class of compounds for researchers in drug development.[2]

Physicochemical Properties of the Tetrahydropyridine Core

To establish a baseline for understanding the characteristics of this compound, it is instructive to first examine the properties of the unsubstituted parent compound, 1,2,3,6-tetrahydropyridine, and its hydrochloride salt. These values provide a reference point for predicting the behavior of the fluorinated analogue.

| Property | 1,2,3,6-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine Hydrochloride |

| CAS Number | 694-05-3[3][4] | 18513-79-6[5] |

| Molecular Formula | C₅H₉N[4] | C₅H₁₀ClN[5] |

| Molecular Weight | 83.13 g/mol [4] | 119.59 g/mol [5] |

| Appearance | Clear colorless to pale yellow liquid[3] | Pale beige to beige solid[5] |

| Melting Point | -48 °C[3][6] | 189-191 °C[5] |

| Boiling Point | 108-110.9 °C[3][6] | Not available |

| Density | 0.911-0.913 g/mL at 25 °C[3] | Not available |

| Solubility | Insoluble in water[3][4] | Soluble in Chloroform (Slightly), Methanol (Slightly)[5] |